5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as a propan-2-yloxy group, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
The synthesis of 5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile and an aldehyde under acidic or basic conditions to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Introduction of substituents: The propan-2-yloxy group, trifluoromethyl group, and carbonitrile group are introduced through various substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents on the pyrazolo[1,5-a]pyrimidine ring system.
Scientific Research Applications
5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-[4-(Propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the nature and position of substituents. They may have similar biological activities but with varying potency and selectivity.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group often exhibit enhanced metabolic stability and lipophilicity, which can improve their pharmacokinetic properties.
Carbonitrile-containing compounds: The presence of a carbonitrile group can influence the reactivity and biological activity of the compound, making it a valuable functional group in drug design.
Properties
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-10(2)25-13-5-3-11(4-6-13)14-7-15(17(18,19)20)24-16(23-14)12(8-21)9-22-24/h3-7,9-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVLDLRBZCXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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